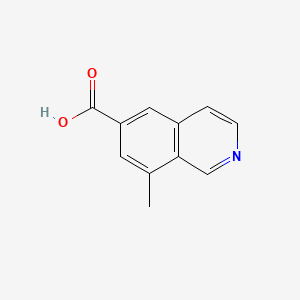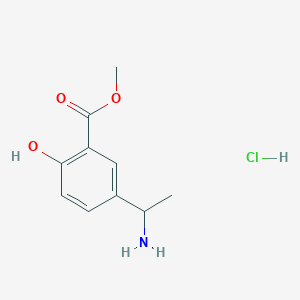
4-Iodopent-1-yne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Iodopent-1-yne is an organic compound with the molecular formula C5H7I It is a derivative of 1-pentyne, where an iodine atom is substituted at the fourth carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Iodopent-1-yne can be synthesized through various methods. One common approach involves the reaction of 4-pentyn-1-ol with iodine and phosphorus trichloride in the presence of a base. The reaction proceeds via the formation of an intermediate iodide, which then undergoes elimination to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 4-Iodopent-1-yne undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: Reduction of this compound can yield alkanes or alkenes, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a suitable solvent.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
Substitution: Various substituted pentynes.
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Reduction: Alkanes or alkenes.
Scientific Research Applications
4-Iodopent-1-yne has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Iodopent-1-yne involves its reactivity towards various nucleophiles and electrophiles. The iodine atom acts as a leaving group, facilitating substitution reactions. In biological systems, it can interact with specific molecular targets, leading to the formation of bioactive compounds. The exact pathways and molecular targets depend on the specific application and context .
Comparison with Similar Compounds
4-Bromopent-1-yne: Similar structure but with a bromine atom instead of iodine.
4-Chloropent-1-yne: Similar structure but with a chlorine atom instead of iodine.
4-Fluoropent-1-yne: Similar structure but with a fluorine atom instead of iodine.
Uniqueness: 4-Iodopent-1-yne is unique due to the presence of the iodine atom, which is a good leaving group and enhances the compound’s reactivity in substitution reactions. This makes it particularly useful in organic synthesis compared to its bromine, chlorine, and fluorine counterparts .
Properties
CAS No. |
188798-91-6 |
|---|---|
Molecular Formula |
C5H7I |
Molecular Weight |
194.01 g/mol |
IUPAC Name |
4-iodopent-1-yne |
InChI |
InChI=1S/C5H7I/c1-3-4-5(2)6/h1,5H,4H2,2H3 |
InChI Key |
WLGCWCCGJNCPGH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC#C)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(3aR,5S,6aS)-octahydrocyclopenta[c]pyrrole-5-carboxylic acid](/img/structure/B13568471.png)




![rac-methyl({[(2R,3R)-3-(3-methyl-1H-1,2,4-triazol-5-yl)oxolan-2-yl]methyl})amine dihydrochloride](/img/structure/B13568517.png)
![2-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)-2,3-dihydro-1-benzofuran](/img/structure/B13568525.png)


